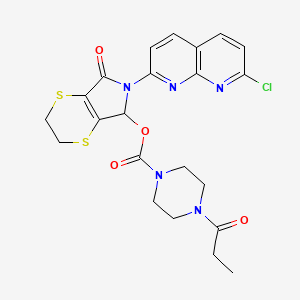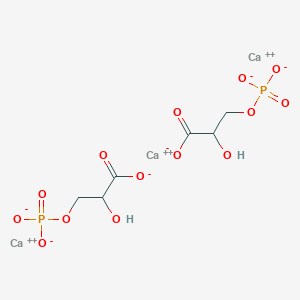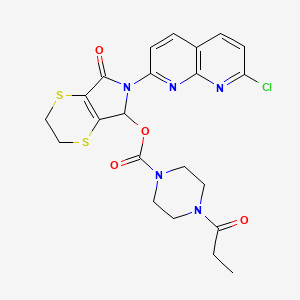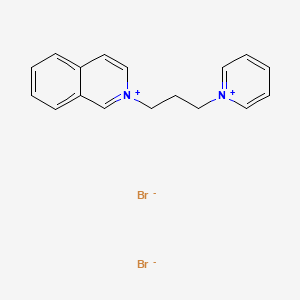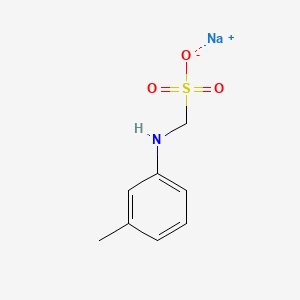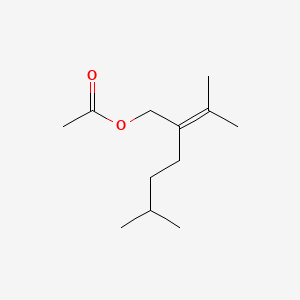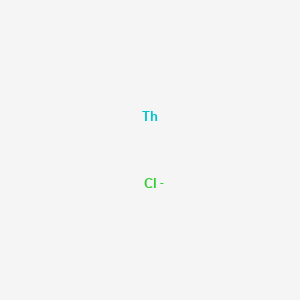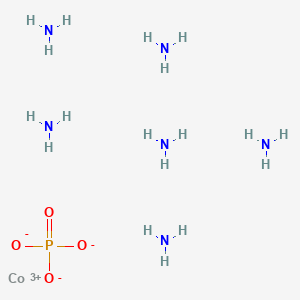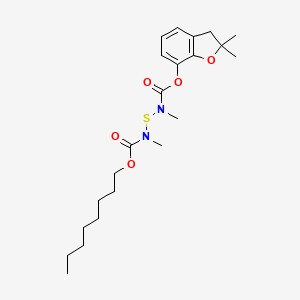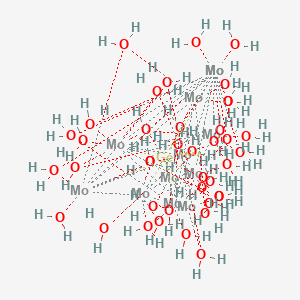
sodium;5-chloro-1H-indazole;acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;5-chloro-1H-indazole;acetate is a compound that belongs to the indazole family, which is a class of nitrogen-containing heterocyclic compounds Indazoles are known for their wide range of biological activities and are used in various medicinal applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The chlorine atom can be introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) under mild conditions . The acetate group can be added through esterification reactions using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of sodium;5-chloro-1H-indazole;acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;5-chloro-1H-indazole;acetate can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;5-chloro-1H-indazole;acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of sodium;5-chloro-1H-indazole;acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-1H-indazole: Lacks the acetate group but shares the indazole core and chlorine substitution.
1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of an acetate group.
5-bromo-1H-indazole: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Sodium;5-chloro-1H-indazole;acetate is unique due to the presence of both the chlorine atom and the acetate group, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H8ClN2NaO2 |
|---|---|
Molekulargewicht |
234.61 g/mol |
IUPAC-Name |
sodium;5-chloro-1H-indazole;acetate |
InChI |
InChI=1S/C7H5ClN2.C2H4O2.Na/c8-6-1-2-7-5(3-6)4-9-10-7;1-2(3)4;/h1-4H,(H,9,10);1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
FZIPISJNBJPEOH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].C1=CC2=C(C=C1Cl)C=NN2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)
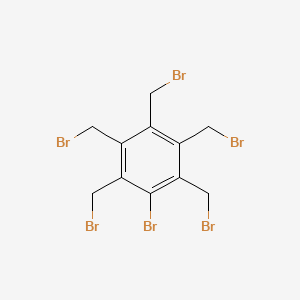
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
